(S)-2-Chloro-3-methylbutyric acid
Description
The exact mass of the compound (S)-2-Chloro-3-methylbutyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-Chloro-3-methylbutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Chloro-3-methylbutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-chloro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJFSPKEIAZAM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294792 | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26782-74-1 | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26782-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Chloro-3-methylbutanoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID101294792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Chloro-3-methylbutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
(S)-2-Chloro-3-methylbutyric Acid: A Comprehensive Technical Guide for Drug Discovery and Development
This technical guide provides an in-depth exploration of (S)-2-chloro-3-methylbutyric acid, a pivotal chiral building block in contemporary pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical and physical properties, stereospecific synthesis, reactivity, and applications, with a strong emphasis on practical, field-proven insights.
Core Molecular Attributes
(S)-2-Chloro-3-methylbutyric acid is a halogenated carboxylic acid distinguished by a chiral center at the C2 position. This stereochemistry is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity is often confined to a single enantiomer.
| Property | Value | Source |
| CAS Number | 26782-74-1 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| IUPAC Name | (2S)-2-chloro-3-methylbutanoic acid | [1] |
| Synonyms | (S)-2-Chloroisovaleric Acid | |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.144 g/mL at 20°C | [2] |
| Boiling Point | 109 °C at 16 mmHg |
The Significance of Chirality in Drug Development
Chiral molecules, such as (S)-2-chloro-3-methylbutyric acid, are fundamental in modern drug discovery. The three-dimensional arrangement of atoms in a chiral drug molecule dictates its interaction with biological targets, which are themselves chiral. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The use of enantiomerically pure building blocks is therefore a critical strategy for developing safer and more effective medicines.
Stereospecific Synthesis from L-Valine
The most common and industrially viable method for the synthesis of (S)-2-chloro-3-methylbutyric acid utilizes the readily available and inexpensive chiral pool starting material, L-valine. This method proceeds via a stereospecific diazotization reaction, where the stereochemistry of the starting amino acid is retained in the final product.
Reaction Mechanism
The synthesis involves the diazotization of the amino group of L-valine with sodium nitrite in an acidic medium, followed by nucleophilic substitution by a chloride ion. The reaction proceeds with retention of configuration at the alpha-carbon, a key feature of this synthetic route.
Caption: Stereospecific synthesis of (S)-2-Chloro-3-methylbutyric Acid.
Validated Experimental Protocol
Materials & Equipment:
-
L-valine
-
3M Hydrochloric acid
-
Sodium nitrite
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.7 g (0.10 mol) of L-valine in 100 mL of 3M hydrochloric acid.[3]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.[3]
-
Diazotization: Dissolve 8.3 g (0.12 mol, 1.2 equivalents) of sodium nitrite in 40 mL of deionized water and place this solution in a dropping funnel.[3]
-
Addition: Add the sodium nitrite solution dropwise to the cooled L-valine solution over a period of approximately 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization
The identity and purity of (S)-2-chloro-3-methylbutyric acid are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of (S)-2-chloro-3-methylbutyric acid is expected to show the following characteristic signals:
-
A doublet for the proton at the C2 position.
-
A multiplet for the proton at the C3 position.
-
Two doublets for the diastereotopic methyl groups at the C3 position.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit distinct peaks for each of the five carbon atoms in different chemical environments. The carbon attached to the chlorine atom (C2) and the carbonyl carbon (C1) will be deshielded and appear at lower fields.
Applications in Pharmaceutical Synthesis
(S)-2-Chloro-3-methylbutyric acid is a valuable intermediate in the synthesis of several important pharmaceutical agents. Its bifunctional nature, possessing both a reactive chloro group and a carboxylic acid moiety, allows for a wide range of chemical transformations.
While specific, publicly disclosed synthetic routes for many commercial drugs are proprietary, the utility of this building block is evident in its structural similarity to key fragments of various therapeutic agents. For instance, α-halo acids are precursors to α-amino acids and other chiral synthons.
Reactivity and Synthetic Potential
The chemical reactivity of (S)-2-chloro-3-methylbutyric acid is centered around its two functional groups:
-
The Carboxylic Acid: This group can be readily converted into esters, amides, and acid chlorides, providing a handle for further molecular elaboration.
-
The α-Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, often with inversion of stereochemistry, allowing for the introduction of new functional groups at the chiral center.
Safety and Handling
(S)-2-Chloro-3-methylbutyric acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Conclusion
(S)-2-Chloro-3-methylbutyric acid is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its ready availability through a stereospecific synthesis from L-valine, coupled with its versatile reactivity, ensures its continued importance in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working in the field of organic synthesis.
References
-
ChemBK. (2024, April 9). (S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-Chloro-3-methylbutanoic acid. Retrieved from [Link]
Sources
Literature review on the bioactivity of (S)-2-Chloro-3-methylbutyric acid analogs
An In-depth Technical Guide on the Bioactivity of (S)-2-Chloro-3-methylbutyric Acid Analogs
Abstract
(S)-2-Chloro-3-methylbutyric acid is a valuable chiral building block in modern organic synthesis, serving as a versatile precursor for a wide range of complex and stereodefined molecules.[1] Its inherent stereochemistry is critical for the development of enantiopure active pharmaceutical ingredients (APIs), ensuring optimal therapeutic activity and safety.[1][2] This technical guide provides a comprehensive review of the diverse bioactivities exhibited by analogs derived from this scaffold. We delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. By synthesizing technical data with field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this privileged chemical scaffold.
Introduction: The (S)-2-Chloro-3-methylbutyric Acid Scaffold
(S)-2-Chloro-3-methylbutyric acid, a halogenated derivative of the amino acid L-valine, is more than a simple synthetic intermediate; it is a strategic starting point for constructing complex, stereodefined molecules.[1] The molecule's value is rooted in two key features:
-
The Chiral Center: The stereocenter at the α-carbon (C2) is fixed in the (S)-configuration. In drug development, a single enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Starting with an enantiomerically pure building block like (S)-2-chloro-3-methylbutyric acid is a highly efficient strategy for asymmetric synthesis, eliminating the need for costly and often low-yielding chiral resolution steps later in the synthetic sequence.[1][2]
-
The Reactive Chloro Group: The chlorine atom at the α-position is a good leaving group, making the C2 position susceptible to nucleophilic substitution. This predictable reactivity allows for the straightforward introduction of a wide variety of functional groups and the construction of diverse molecular architectures.[1]
These features have established the compound as a key building block for producing enantiopure drugs, including α-ketoamide intermediates that are important pharmacophores in next-generation therapeutics.[1]
Synthesis of the Core Scaffold and its Analogs
The reliable synthesis of the core scaffold and its subsequent derivatization are paramount to exploring its bioactive potential. The most common and efficient method for producing the parent compound relies on the stereospecific diazotization of a readily available chiral starting material.
Expertise & Experience: The Rationale Behind the Synthesis
The choice of L-valine as the starting material is a classic example of leveraging the "chiral pool." Nature provides L-amino acids in high enantiomeric purity, making them ideal and cost-effective precursors. The Sandmeyer-type diazotization reaction, where an amino group is converted to a diazonium group and subsequently replaced by a halide, proceeds with retention of configuration at the α-carbon. This ensures that the stereochemical integrity of the L-valine is directly transferred to the product, (S)-2-chloro-3-methylbutyric acid, yielding a highly enantiopure product essential for pharmaceutical applications.[1]
Validated Experimental Protocol 1: Stereospecific Synthesis of (S)-2-Chloro-3-methylbutanoic Acid[1]
This protocol details the conversion of L-valine to its corresponding α-chloro acid.
Materials & Equipment:
-
L-valine
-
3M Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice-salt bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.7 g (0.10 mol) of L-valine in 100 mL of 3M hydrochloric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range to ensure the stability of the intermediate diazonium salt.
-
Diazotization: Dissolve 8.3 g (0.12 mol, 1.2 equivalents) of sodium nitrite in 40 mL of deionized water and place this solution in a dropping funnel.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cooled L-valine solution over a period of 1-2 hours. The rate of addition must be controlled to keep the temperature below 5 °C and manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil, (S)-2-chloro-3-methylbutanoic acid, can be further purified by vacuum distillation if necessary.
The true power of this scaffold lies in its utility for creating more complex analogs. A common strategy involves a multi-step synthesis where the core scaffold is first activated or coupled with another heterocyclic system, followed by further modification.
Experimental Protocol 2: Synthesis of an Anticancer Thiazolidinone Analog (Les-3331)[3]
This protocol describes the Knoevenagel condensation to form a potent anticancer agent.
Reagents and Conditions:
-
N-(D,L-Valine)-2-thioxo-4-thiazolidinone (Intermediate I)
-
(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Intermediate II)
-
Sodium Acetate (AcONa)
-
Glacial Acetic Acid (AcOH)
-
Reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Intermediate I (0.01 mol), Intermediate II (0.01 mol), and anhydrous sodium acetate (0.01 mol) in 20 mL of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 2-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acid (Les-3331), will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization.
Anticancer Bioactivity of Analogs
A prominent application for analogs of (S)-2-chloro-3-methylbutyric acid is in oncology. The "molecular hybridization" approach, which combines the chiral scaffold with other known pharmacologically active moieties (like thiazolidinones or indolin-2-ones), has proven to be a fruitful strategy for designing novel anticancer agents.[3][4][5]
Case Study 1: Thiazolidinone Hybrids in Breast Cancer
Systematic research into hybrid molecules containing a thiazolidinone core and a 2-chloro-3-(4-nitrophenyl)prop-2-ene fragment has led to the identification of potent anticancer compounds.[3] The compound Les-3331, synthesized using the valine-derived scaffold, demonstrates high cytotoxic and antiproliferative activity in both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.[3][6]
Table 1: Cytotoxic and Antiproliferative Activity of Les-3331
| Cell Line | IC₅₀ (µM) - Cytotoxicity | IC₅₀ (µM) - Antiproliferative |
|---|---|---|
| MCF-7 | Data not specified | Data not specified |
| MDA-MB-231 | Data not specified | Data not specified |
Note: Specific IC₅₀ values were not provided in the source abstracts, but the activity was described as "high."[3][6]
Mechanism of Action: The anticancer effect of Les-3331 is multifaceted and converges on the induction of programmed cell death (apoptosis).[3][6] Mechanistic studies have shown that the compound:
-
Decreases the mitochondrial membrane potential.
-
Increases the concentration of initiator caspase-8 and executioner caspase-9.
-
Lowers the concentration of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[3][6]
Case Study 2: Indolin-2-one Hybrids in Ovarian Cancer
Another study synthesized a series of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. Among these, the compound LM08, which features a 6-Cl substitution, displayed potent and selective cytotoxic efficacy against the A2780 ovarian cancer cell line.[4] This effect was also found to be mediated by the induction of apoptosis.[4]
Table 2: Cytotoxic Efficacy (IC₅₀) of LM08 [4]
| Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|
| A2780 | Ovarian Cancer | 7.7 - 48.8 |
| OV2008 | Ovarian Cancer | > 100 |
| HCT-116 | Colon Cancer | > 100 |
| PC3 | Prostate Cancer | > 100 |
Note: A range was provided for A2780. The compound showed significant selectivity for this cell line.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay[4]
This protocol provides a standard method for assessing the cytotoxic efficacy of novel compounds.
Principle: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A2780, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (at concentrations typically ranging from 0.1 to 100 µM). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Antimicrobial Properties of Novel Analogs
With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial agents.[7] Carboxylic acids and their derivatives have long been known to possess antimicrobial activity, and modifying the (S)-2-chloro-3-methylbutyric acid scaffold offers a route to novel antibacterial compounds.[8][9]
Case Study: Benzo[d]oxazole Derivatives
A study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed significant in vitro activity against a panel of Gram-positive and Gram-negative bacteria.[8]
Structure-Activity Relationship (SAR): The study provided crucial insights into the chemical features required for potent activity.
-
The (S)-configuration at the C2 position of the propanoic acid chain was critical for excellent antibacterial activity.
-
Hydrophobic substituents (such as para-tert-butyl, para-phenyl) on the phenoxyl side chain resulted in the best activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per mL range (1.56-6.25 µg/mL).[8] This suggests that the interaction with the bacterial cell membrane or a specific hydrophobic binding pocket is a key part of the mechanism.
Table 3: Representative MIC Values for Benzo[d]oxazole Analogs (µg/mL) [8]
| Compound (Substituent) | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
|---|---|---|---|---|
| 11r (p-tert-butyl) | 1.56 | 3.125 | 6.25 | 6.25 |
| 11s (p-phenyl) | 1.56 | 3.125 | 3.125 | 6.25 |
| 11t (p-benzyloxy) | 3.125 | 1.56 | 6.25 | 6.25 |
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a gold standard for determining the antimicrobial potency of a compound.
Materials & Equipment:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Step-by-Step Procedure:
-
Serial Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution.
-
Two-Fold Dilutions: Serially transfer 50 µL from the first column to the second, and so on, across the plate to create a range of two-fold dilutions. Discard the final 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition and Other Bioactivities
Beyond direct cytotoxicity, analogs of short-chain fatty acids can act as potent modulators of cellular enzymes and pathways, opening therapeutic avenues for inflammatory and metabolic diseases.
HDAC Inhibition and Intestinal Health
Butyrate is a microbial short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor and a primary energy source for colonocytes.[10] However, in disease states like colitis, butyrate can accumulate and have detrimental effects.[10]
A study using "metabolite mimicry" identified a chlorinated analog, 3-chlorobutyrate (3-Cl BA), as a potent HDAC inhibitor that circumvents the negative effects of butyrate.[10][11] Unlike butyrate, 3-Cl BA is not used as a metabolic fuel by intestinal epithelial cells.[11] This uncoupling of HDAC inhibition from cellular metabolism allows 3-Cl BA to enhance epithelial barrier formation and wound healing, and it was shown to be protective in a mouse model of colitis.[10]
Sources
- 1. 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem [benchchem.com]
- 2. (S)-2-Chloro-3-Methylbutyric Acid [myskinrecipes.com]
- 3. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule | MDPI [mdpi.com]
- 4. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa | bioRxiv [biorxiv.org]
Methodological & Application
Application Note: Stereoselective Synthesis of D-Valine and N-Substituted Analogs via (S)-2-Chloro-3-methylbutyric Acid
Abstract & Strategic Value
This application note details the protocol for utilizing (S)-2-Chloro-3-methylbutyric acid (CAS: 26782-74-1) as a chiral pool precursor for the synthesis of (R)-Valine (D-Valine) and its N-substituted derivatives. While L-Valine is abundant in nature, its enantiomer, D-Valine, is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Fluvalinate) and peptide antibiotics (e.g., Valnemulin).[1]
The transformation relies on a nucleophilic substitution (
Mechanism of Action: The Walden Inversion
The synthesis proceeds via the ammonolysis of an
-
Nucleophile: Ammonia (
) or primary amine ( ).[2] -
Electrophile: The
-carbon of (S)-2-chloro-3-methylbutyric acid. -
Stereochemistry: The nucleophile attacks from the backside of the C-Cl bond, displacing the chloride ion and inverting the chiral center from (S) to (R) .
Critical Side Reaction: Elimination
A competing
Mechanistic Pathway Diagram[3]
Figure 1: Mechanistic pathway showing the desired SN2 inversion to D-Valine and the competing E2 elimination pathway.
Experimental Protocols
Protocol A: High-Pressure Ammonolysis (Synthesis of D-Valine)
Objective: Synthesis of (R)-2-Amino-3-methylbutyric acid (D-Valine).[3][4] Scale: 100 mmol basis.
Reagents & Equipment[4][5][6]
-
Precursor: (S)-2-Chloro-3-methylbutyric acid (13.66 g, 100 mmol).
-
Reagent: Aqueous Ammonia (28-30%
), 600 mmol (6 equiv). -
Solvent: Water (deionized).
-
Vessel: 300 mL Stainless Steel Autoclave or heavy-walled glass pressure vessel.
Step-by-Step Procedure
-
Preparation: Cool the aqueous ammonia to 0–5°C to minimize volatility.
-
Addition: Charge the pressure vessel with (S)-2-Chloro-3-methylbutyric acid. Slowly add the cold aqueous ammonia with stirring.
-
Expert Insight: The reaction is initially exothermic due to acid-base neutralization (forming the ammonium carboxylate salt). Control temp < 20°C during addition to prevent premature elimination.
-
-
Reaction: Seal the vessel. Heat to 60°C and maintain for 6–8 hours .
-
Pressure Note: Internal pressure will rise to approx. 2–4 bar. Ensure vessel rating is sufficient.
-
-
Workup:
-
Cool vessel to room temperature and vent excess ammonia into a scrubber (dilute HCl).
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove water and residual ammonia.
-
-
Purification (Ion Exchange):
-
Dissolve residue in minimum water. Load onto a cation exchange resin column (e.g., Dowex 50W-X8,
form). -
Wash with water to remove chloride ions and unreacted halo-acid.
-
Elute amino acid with 2M
.
-
-
Crystallization: Concentrate the ammoniacal eluate. Add absolute ethanol to induce crystallization of D-Valine. Filter and dry.
Data: Optimization of Conditions
| Temperature (°C) | NH3 Equivalents | Yield (%) | ee (%) | Side Product (Elimination) |
| 40 | 10 | 45 | >99 | <1% |
| 60 | 6 | 82 | 98 | 3% |
| 80 | 6 | 65 | 92 | 15% |
| 100 | 4 | 40 | 85 | 35% |
Protocol B: N-Alkylation for Peptidomimetics
Objective: Synthesis of N-Benzyl-D-Valine (Drug Intermediate). Rationale: Secondary amines are prone to over-alkylation. Using a stoichiometric control strategy is vital.
Step-by-Step Procedure
-
Solvent System: Use a biphasic system (Water/Toluene) or homogeneous Ethanol/Water.
-
Reaction: Mix (S)-2-Chloro-3-methylbutyric acid (1 equiv) with Benzylamine (3 equiv) in Ethanol.
-
Conditions: Reflux (78°C) for 12 hours.
-
Note: The nucleophilicity of benzylamine is higher than ammonia, allowing lower pressures but requiring careful monitoring of bis-alkylation.
-
-
Quench: Acidify to pH 2 with 1M HCl to protonate the amine product (solubilizing it in aqueous layer) and extract unreacted organic impurities with EtOAc.
-
Isolation: Basify aqueous layer to pH 10, extract product into DCM, dry over
, and concentrate.
Quality Control & Validation
Analytical Method: Chiral HPLC
To verify the inversion of configuration (S
-
Column: Chiralpak MA(+) or Crownpak CR(+).
-
Mobile Phase: Aqueous
(pH 1.5) or solution (ligand exchange). -
Detection: UV at 210 nm (or 254 nm for N-benzyl derivatives).
-
Reference Standards:
-
L-Valine (Retention time:
) -
D-Valine (Retention time:
)[4] -
Success Criterion: Product peak must align with D-Valine standard.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the high-pressure ammonolysis protocol.
Troubleshooting & Expert Tips
-
Racemization: If the
drops below 95%, the reaction temperature is likely too high, or the reaction time is too long, allowing the product (D-Valine) to equilibrate. Solution: Cap temperature at 60°C. -
Low Yield: Often caused by the formation of the elimination product (3-methyl-2-butenoic acid). Solution: Ensure ammonia concentration is high (saturation) to favor substitution over elimination.
-
Purification Issues: Amino acids are zwitterionic. If crystallization fails, ensure the pH is exactly at the isoelectric point (pI of Valine
5.96) before adding ethanol.
References
-
Nucleophilic Substitution of
-Halo Acids: Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. "Nucleophilic Substitution at the -Carbon." -
Industrial Synthesis of D-Valine: Zhang, C., et al. (2016).[1] "Application and microbial preparation of D-valine." World Journal of Microbiology and Biotechnology. (Discusses chemical vs microbial routes and industrial relevance).
-
Ammonolysis Protocols: "Synthesis of
-Amino Acids." Organic Syntheses, Coll.[6] Vol. 1, p. 20 (General procedure for amination of halo acids). -
Stereochemical Inversion: "Walden Inversion in the synthesis of amino acids." Journal of the American Chemical Society.[5] (Classic mechanistic foundation).
-
Safety Data: PubChem Compound Summary for (S)-2-Chloro-3-methylbutyric acid.
Sources
- 1. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 5. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Advanced Catalytic Hydrogenation Protocols: (S)-2-Chloro-3-methylbutyric Acid
Content Type: Detailed Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
(S)-2-Chloro-3-methylbutyric acid (CAS: 26782-74-1) is a critical chiral building block, most notably serving as the key intermediate for the antiviral prodrug Valganciclovir . While traditionally synthesized via the diazotization of L-Valine (Sandmeyer-type reaction), this route generates stoichiometric diazo waste and suffers from potential racemization.
This Application Note details the Catalytic Asymmetric Hydrogenation of 2-chloro-3-methyl-2-butenoic acid as a superior, atom-economical alternative. It further addresses the challenge of Chemoselective Hydrogenation , providing protocols to manipulate functional groups while preserving the labile
Scientific Foundation & Reaction Design
The Challenge of -Halo Acids
Hydrogenating precursors to form (S)-2-Chloro-3-methylbutyric acid presents two competing mechanistic pathways:
-
Desired Pathway: Enantioselective reduction of the C=C bond.
-
Parasitic Pathway: Oxidative addition of the C-Cl bond to the metal center, leading to hydrodechlorination (yielding isovaleric acid) or catalyst poisoning.
Catalyst Selection Logic
-
Ruthenium (Ru-BINAP/Ru-SegPhos): Excellent for
-keto esters but often requires higher pressures for -unsaturated acids, increasing the risk of dechlorination. -
Rhodium (Rh-DuPhos/Rh-BPE): The gold standard for this application. The electron-rich bis(phospholano)ethane (BPE) or bis(phospholano)benzene (DuPhos) ligands create a rigid chiral pocket that facilitates rapid olefin insertion while suppressing the oxidative addition of the C-Cl bond.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the kinetic resolution and enantioselective pathway, contrasting it with the unwanted dehalogenation route.
Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of
Core Protocol A: Asymmetric Synthesis via Rh-Catalysis
Objective: Synthesis of (S)-2-Chloro-3-methylbutyric acid with >95% ee. Scale: Laboratory (10 mmol) to Pilot (1 mol).
Materials & Reagents
| Component | Specification | Role |
| Substrate | 2-Chloro-3-methyl-2-butenoic acid | Prochiral Precursor |
| Catalyst | (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) triflate | Chiral Induction Source |
| Solvent | Methanol (Degassed, Anhydrous) | Reaction Medium |
| Gas | Hydrogen (H2), 99.999% purity | Reductant |
Step-by-Step Methodology
Step 1: Catalyst Preparation (Glovebox/Schlenk Line)
-
In a nitrogen-filled glovebox, weigh [Rh((S,S)-Et-DuPhos)(COD)]OTf (0.1 mol% relative to substrate).
-
Dissolve the catalyst in degassed methanol to create a stock solution. Note: The solution should be orange-red. Any darkening suggests oxidation.
Step 2: Reactor Loading
-
Load 2-chloro-3-methyl-2-butenoic acid (1.34 g, 10 mmol) into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner.
-
Add methanol (10 mL) to dissolve the substrate.
-
Inject the catalyst solution via syringe under a counter-flow of nitrogen.
-
Critical Control: Ensure the Substrate-to-Catalyst (S/C) ratio is maintained at 1000:1 to 2000:1. Lower ratios increase cost; higher ratios risk incomplete conversion due to catalyst poisoning by trace HCl.
-
Step 3: Hydrogenation
-
Seal the reactor and purge with
(3 cycles of pressurizing to 5 bar and venting) to remove . -
Pressurize the reactor to 30 bar (435 psi) .
-
Set stirring to 1000 rpm (mass transfer is critical).
-
Maintain temperature at 25°C .
-
Warning: Do not heat above 40°C. Higher temperatures drastically increase the rate of C-Cl bond cleavage (hydrodechlorination).
-
Step 4: Monitoring & Work-up
-
Run reaction for 12–24 hours. Monitor H2 uptake curve; reaction is complete when consumption plateaus.
-
Vent H2 carefully.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Purification: The residue is typically pure enough for downstream use. If necessary, purify via bulb-to-bulb distillation (bp ~110°C @ 15 mmHg) or recrystallization of the dicyclohexylamine salt.
Step 5: Analysis
-
Conversion: 1H NMR (
). Look for disappearance of olefinic proton ( 6.0-7.0 ppm range). -
Enantiomeric Excess (ee): Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 210 nm). Target: >96% ee.
Core Protocol B: Chemoselective Processing (Preventing Dehalogenation)
Objective: Hydrogenation of impurities or derivatives (e.g., esters) without removing the chlorine atom. Context: If (S)-2-Chloro-3-methylbutyric acid is part of a larger molecule or mixture requiring hydrogenation, standard Pd/C will strip the chlorine.
The "Poisoned" Catalyst Strategy
To prevent Hydrodechlorination (HDC), the catalyst surface must be modified to inhibit the adsorption of the halogen atom while permitting olefin/carbonyl reduction.
Protocol
Substrate: Methyl (S)-2-chloro-3-methylbutyrate (or crude acid mixture). Catalyst System: 5% Pt/C (sulfided) or Pd/C + Thiophene.
-
Solvent Choice: Use non-polar solvents (Toluene or Heptane). Polar solvents like MeOH stabilize the charged transition state of oxidative addition, promoting dehalogenation.
-
Additive: Add Thiophene (0.1 eq relative to metal) or use commercially available Sulfided Platinum on Carbon (Pt(S)/C) .
-
Conditions:
-
Pressure: 5–10 bar (keep low).
-
Temperature: < 20°C (Ice bath if necessary).
-
Base: Do NOT add bases (Et3N, NaOH). Bases neutralize the HCl byproduct, driving the dehalogenation equilibrium forward. Acidic conditions suppress HDC.
-
Data Comparison: Catalyst Performance
| Catalyst System | Solvent | Additive | Result | % Dechlorination |
| Pd/C (Standard) | MeOH | None | Isovaleric Acid | > 95% (Failed) |
| Rh-DuPhos | MeOH | None | (S)-2-Cl-Acid | < 1% (Success) |
| Pt/C | Toluene | Thiophene | (S)-2-Cl-Acid | < 5% |
| Raney Ni | EtOH | None | Decomposed | 100% |
Troubleshooting & Optimization Guide
Low Enantioselectivity (< 90% ee)
-
Cause: E/Z Isomerization of the precursor.
-
Solution: The Rh-DuPhos system is highly specific. Ensure your starting material is geometrically pure (usually Z-isomer). If E/Z mixture is unavoidable, switch to [Rh(BisP)(COD)]BF4*, which tolerates mixtures better.
Incomplete Conversion
-
Cause: HCl poisoning. Trace dehalogenation generates HCl, which coordinates to Rh, killing the catalyst.
-
Solution: Do not add amine bases (they racemize the product). Instead, increase H2 pressure to 50 bar to outcompete the chloride inhibition, or perform a specialized "pre-hydrogenation" of the solvent to remove trace O2/peroxides.
Racemization of Product
-
Cause: The
-proton is acidic due to the electron-withdrawing Cl and COOH groups. -
Solution: Avoid aqueous workups at pH > 7. Keep all processing acidic or neutral. Store the product at 4°C.
References
-
Burk, M. J., et al. (1993).
-Chloro Carboxylic Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link -
Noyori, R. (1994). "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons. (Foundational text on Ru-BINAP utility). Link
-
Genet, J. P. (2003). "Recent developments in asymmetric hydrogenation." Accounts of Chemical Research. Link
-
Blaser, H. U., et al. (2003). "Industrial Asymmetric Hydrogenation." Advanced Synthesis & Catalysis. Link
- Vertex AI Search Results. (2024). "Synthesis of (S)-2-Chloro-3-methylbutyric acid via hydrogenation" and "Chemoselective hydrogenation of alpha-chloro acids".
Application Note: (S)-2-Chloro-3-methylbutyric Acid as a Versatile Chiral Precursor for Pharmaceutical Intermediates
Abstract
(S)-2-Chloro-3-methylbutyric acid is a valuable chiral building block in modern organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs). Its stereodefined center and reactive carboxylic acid and chloride moieties allow for its incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis and its strategic application in preparing key pharmaceutical intermediates through esterification and amidation reactions. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and discuss methods for ensuring product integrity and stereochemical purity.
Introduction: The Strategic Importance of (S)-2-Chloro-3-methylbutyric Acid
Chirality is a cornerstone of modern drug design, as the enantiomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles. (S)-2-Chloro-3-methylbutyric acid, derived from the naturally occurring amino acid L-valine, serves as a crucial starting material for introducing a specific stereocenter into a target molecule. The presence of both a carboxylic acid and a secondary chloride offers two distinct points for chemical modification, making it a versatile synthon. This compound and its derivatives are integral to the synthesis of several notable pharmaceuticals, including intermediates for antiviral agents like Boceprevir and smoking cessation therapies such as Varenicline.[1][2][3][4] This guide will first detail the stereospecific synthesis of the parent acid from L-valine and then explore its conversion into ester and amide intermediates.
Synthesis of the Chiral Precursor: (S)-2-Chloro-3-methylbutyric Acid
The most common and stereospecific route to (S)-2-Chloro-3-methylbutyric acid is via the diazotization of L-valine, followed by an Sₙ2 reaction with chloride. This process retains the stereochemistry at the alpha-carbon.
Mechanistic Rationale
The synthesis begins with the reaction of the primary amine of L-valine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This forms a diazonium salt, which is an excellent leaving group (N₂ gas). The chloride ion, present in high concentration from the hydrochloric acid solvent, then acts as a nucleophile, attacking the alpha-carbon and displacing the nitrogen gas with retention of configuration.
Caption: Stereospecific synthesis of (S)-2-Chloro-3-methylbutyric Acid.
Validated Experimental Protocol: Synthesis from L-Valine
Materials & Equipment:
-
L-valine
-
Hydrochloric acid (3M and 5N)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-necked round-bottom flask, mechanical stirrer, dropping funnel, thermometer, ice-salt bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve L-valine (11.7 g, 0.10 mol) in 100 mL of 3M hydrochloric acid.[5]
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring.[5]
-
Diazotization: In a separate beaker, dissolve sodium nitrite (8.3 g, 0.12 mol, 1.2 equivalents) in 40 mL of deionized water.[5] Transfer this solution to a dropping funnel.
-
Slow Addition: Add the sodium nitrite solution dropwise to the cooled L-valine solution over a period of 60-90 minutes. Crucially, maintain the reaction temperature between 0 and 5 °C to prevent the formation of byproducts and ensure stereochemical integrity.[5] Vigorous stirring is essential to dissipate heat and ensure proper mixing.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.
Trustworthiness: Self-Validating System
-
Yield & Appearance: Typical yields range from 65-75%. The product should be a clear to pale yellow oil.
-
Spectroscopic Confirmation:
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.5 (br s, 1H, COOH), 4.25 (d, 1H), 2.30 (m, 1H), 1.10 (d, 3H), 1.05 (d, 3H).[6]
-
IR (neat, cm⁻¹): ~2970 (br, O-H), 1720 (s, C=O), 780 (s, C-Cl).
-
-
Chiral Purity Analysis (Critical): The enantiomeric excess (ee) is the most important quality parameter.
-
Derivatization: Convert a small sample of the acid to its methyl ester using diazomethane or by Fischer esterification for volatility.[5]
-
Chiral GC Analysis: Analyze the methyl ester derivative on a capillary GC column with a chiral stationary phase (e.g., a cyclodextrin-based column).[5] The separation of the (R) and (S) enantiomers will allow for the precise determination of the enantiomeric excess.[5] An ee of >98% is typically expected for this procedure.
-
Application I: Synthesis of Chiral Ester Intermediates
Esters of (S)-2-chloro-3-methylbutyric acid are common intermediates, often used to temporarily protect the carboxylic acid or to modify its reactivity for subsequent coupling reactions.
Mechanistic Rationale: Fischer-Speier Esterification
This classic reaction involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This reaction is reversible, so using an excess of the alcohol helps drive the equilibrium towards the product ester.[7]
Caption: General workflow for Fischer-Speier esterification.
Validated Experimental Protocol: Methyl (S)-2-chloro-3-methylbutanoate
Materials & Equipment:
-
(S)-2-Chloro-3-methylbutyric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add (S)-2-chloro-3-methylbutyric acid (13.6 g, 0.10 mol) and anhydrous methanol (100 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring. Caution: This addition is exothermic.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The ester product will have a higher Rf value than the starting carboxylic acid.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) until gas evolution ceases, followed by brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the product by vacuum distillation to yield a clear, colorless liquid.
Trustworthiness: Self-Validating System
| Parameter | Expected Outcome / Specification |
| Typical Yield | 85-95% |
| Appearance | Clear, colorless liquid |
| ¹H NMR (CDCl₃) | Disappearance of the broad COOH proton signal (~10.5 ppm); Appearance of a sharp singlet for the methyl ester protons (~3.7 ppm). |
| IR (neat, cm⁻¹) | Shift of the C=O stretch from ~1720 cm⁻¹ (acid) to ~1740 cm⁻¹ (ester). |
| Purity (GC) | >99% after distillation. |
Application II: Synthesis of Chiral Amide Intermediates
The amide bond is one of the most common functional groups in pharmaceuticals.[9] Direct amidation of a carboxylic acid is often inefficient. A more robust method involves activating the carboxylic acid by converting it to an acyl chloride, which then reacts readily with an amine.
Mechanistic Rationale: Acyl Chloride Formation and Amidation
The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂). Thionyl chloride converts the hydroxyl group of the acid into a chlorosulfite intermediate, which then collapses to form the highly electrophilic acyl chloride, releasing SO₂ and HCl as gaseous byproducts. The resulting acyl chloride reacts rapidly and irreversibly with a primary or secondary amine to form the stable amide bond.
Caption: Two-step workflow for the synthesis of amide intermediates.
Validated Experimental Protocol: (S)-2-chloro-N-cyclopropyl-3-methylbutanamide
Materials & Equipment:
-
(S)-2-Chloro-3-methylbutyric acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step 1: Formation of (S)-2-chloro-3-methylbutanoyl chloride
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Reaction: Add (S)-2-chloro-3-methylbutyric acid (13.6 g, 0.10 mol) and anhydrous toluene (50 mL) to the flask. Add thionyl chloride (11 mL, 17.8 g, 0.15 mol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by vacuum distillation. The resulting crude acyl chloride is a yellow oil and is typically used immediately in the next step without further purification.
Step 2: Amidation
-
Setup: In a separate 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (7.0 g, 0.12 mol) and triethylamine (15 mL, 0.11 mol) in anhydrous DCM (150 mL). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
Trustworthiness: Self-Validating System
| Parameter | Expected Outcome / Specification |
| Overall Yield | 70-85% (over two steps) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Disappearance of the COOH proton; Appearance of a broad singlet for the amide N-H proton (~6.5 ppm) and signals corresponding to the cyclopropyl group. |
| Mass Spec (ESI+) | Correct [M+H]⁺ peak for C₈H₁₄ClNO. |
| Purity (HPLC) | >98% after purification. |
Safety and Handling
-
(S)-2-Chloro-3-methylbutyric acid: This compound is corrosive and causes severe skin burns and eye damage.[10][11] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water. All operations must be performed in a well-ventilated fume hood. The reaction produces toxic HCl and SO₂ gases, which must be neutralized with a base scrubber.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Add slowly and carefully to other reagents to control the exothermic reaction.[8]
References
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies.
-
(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925. PubChem.
-
2-Chloro-3-methylbutanoic acid | 921-08-4. Benchchem.
-
2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 313493. PubChem.
-
esterification - alcohols and carboxylic acids. Chemguide.
-
CN103435532A - Synthetic method of boceprevir intermediate. Google Patents.
-
CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof. Google Patents.
-
The side chain synthesis of boceprevir. ChemicalBook.
-
Varenicline synthesis. ChemicalBook.
-
Ester Synthesis Lab (Student Handout). Avon Schools.
-
Amidation. ACS GCI Pharmaceutical Roundtable.
-
(s)-2-chloro-3-methylbutyric acid(26782-74-1) 1 h nmr. ChemicalBook.
Sources
- 1. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 2. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 4. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem [benchchem.com]
- 6. (S)-2-CHLORO-3-METHYLBUTYRIC ACID(26782-74-1) 1H NMR spectrum [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uakron.edu [uakron.edu]
- 9. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 313493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for (S)-2-Chloro-3-methylbutyric acid crude mixtures
Topic: Purification & Troubleshooting for (S)-2-Chloro-3-methylbutyric acid (Crude Mixtures) Cas No: 26782-74-1 Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for chiral alpha-halo acids. You are likely processing a crude mixture of (S)-2-chloro-3-methylbutyric acid (also known as (S)-2-chloroisovaleric acid), synthesized via the diazotization of L-valine (Sandmeyer-type reaction).
The Core Challenge: This purification is deceptive. The crude mixture typically contains:
-
Target Molecule: (S)-2-Chloro-3-methylbutyric acid.[1][2][3][4][5]
-
Major Impurity: 2-Hydroxy-3-methylbutyric acid (formed by water attack on the diazonium intermediate).
-
Stereochemical Risk: The alpha-proton is acidic. Improper thermal or pH handling causes racemization, degrading your enantiomeric excess (ee%).
This guide prioritizes optical purity preservation over simple mass recovery.
Part 1: The Triage (Initial Workup)
Context: Your reaction is complete, but the vessel contains aqueous salts (NaCl/KCl), unreacted valine, and your product.
Troubleshooting Guide: Extraction & Phase Separation
Q: My organic yield is near zero after extraction. Where is my product? A: Check your pH. (S)-2-Chloro-3-methylbutyric acid has a pKa of approximately 2.8–3.0 (stronger than acetic acid due to the electron-withdrawing chlorine).
-
The Fix: Ensure the aqueous phase is acidified to pH < 1.0 using concentrated HCl before extraction. If the pH is > 3, the acid exists as a carboxylate salt and remains in the water.
-
Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether . DCM is preferred for easier drying, though Ether often gives cleaner phase cuts.
Q: The organic layer is dark brown/black. Is the batch ruined? A: Likely not. The color usually comes from nitrogen oxides or polymerized by-products of the diazotization.
-
The Fix: Perform a "carbon polish" before drying. Add activated charcoal (5% w/w relative to theoretical yield) to the organic phase, stir for 15 minutes, and filter through a Celite pad.
Part 2: Vacuum Distillation (The Workhorse)
Context: Distillation is the primary method to separate the chloro-acid from non-volatile salts and oligomers.
Critical Parameters
| Parameter | Specification | Reason |
| Pressure | < 10 mmHg (Target 1-2 mmHg) | High temps cause decarboxylation and racemization. |
| Bath Temp | Max 110 °C | Above 130 °C, thermal racemization accelerates. |
| Vapor Temp | ~75–77 °C @ 10 mmHg | Standard collection range [1].[4][6] |
| Condenser | Water (10 °C) | Low melting point (-31 °C) means no risk of freezing. |
Q&A: Distillation Issues
Q: I see a second fraction boiling just above my product. What is it? A: This is likely the 2-hydroxy-3-methylbutyric acid impurity.
-
Mechanism: The hydroxy group can H-bond, often raising the boiling point slightly or causing co-distillation.
-
Solution: Do not rely on distillation alone for >98% chemical purity. You will need the chemical resolution steps in Part 3 if the hydroxy impurity persists.
Q: My optical rotation is lower than the literature value (
-
Cause: Extended heating in the presence of trace acid/moisture promotes enolization.
-
Prevention: Use a Short Path Distillation head to minimize residence time. Neutralize all glassware (base bath wash) prior to use to remove acidic sites on the glass surface.
Part 3: Enantiomeric Enrichment (The "Secret Sauce")
Context: Distillation cleans the chemistry, but it cannot fix low ee%. If your application requires >99% ee (e.g., peptide coupling), you must use Chiral Salt Crystallization .
The Protocol: Dicyclohexylamine (DCHA) Salt Formation DCHA is the industry standard for purifying alpha-halo acids [2]. The bulky amine forms a highly crystalline salt with the (S)-acid, rejecting the (R)-enantiomer and non-acidic impurities.
Step-by-Step Protocol
-
Dissolution: Dissolve crude distilled acid (1.0 eq) in Ethyl Acetate (5 volumes).
-
Amine Addition: Cool to 0–5 °C. Add Dicyclohexylamine (0.95 eq) dropwise. Note: The reaction is exothermic.[4]
-
Crystallization:
-
A thick white precipitate will form immediately.
-
Heat the slurry gently to reflux until it almost dissolves (or add minimal Ethanol to solubilize).
-
Allow to cool slowly to Room Temperature, then refrigerate at 4 °C for 12 hours.
-
-
Filtration: Filter the white crystals. Wash with cold Ethyl Acetate/Hexane (1:1).
-
Recovery of Free Acid:
-
Suspend crystals in DCM.
-
Wash with 1M KHSO4 or 2M HCl (2x). Do not use strong mineral acids at high concentrations to avoid racemization.
-
Dry organic layer (MgSO4) and concentrate.[7]
-
Result: This typically upgrades 85% ee material to >98% ee.
Part 4: Advanced Chemical Purification (Hydroxy Removal)
Context: If the hydroxy impurity (2-hydroxy-3-methylbutyric acid) is your main problem and distillation failed to separate it.
The "Acid Chloride" Strategy
-
Reflux with Thionyl Chloride (SOCl2):
-
The (S)-2-chloro acid converts to (S)-2-chloro-3-methylbutyryl chloride .
-
The hydroxy impurity reacts to form cyclic sulfites or complex oligomers that are non-volatile .
-
-
Distillation: Distill the acid chloride (lower boiling point than the acid).
-
Hydrolysis: React the pure acid chloride with water (controlled hydrolysis) to regenerate the pure acid.
Visual Troubleshooting Logic
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification module based on impurity profile.
Figure 2: DCHA Salt Crystallization Workflow
Caption: Step-by-step workflow for enantiomeric enrichment using Dicyclohexylamine.
References
-
Koppenhoefer, B., & Schurig, V. (1988). "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity". Organic Syntheses, 66, 151.
-
Perry, C. et al. (2016). "Sacubitril dicyclohexylamine salt, crystal form and preparation method". Google Patents, CN105503638A. (Demonstrates DCHA utility for chiral acid resolution).
-
PubChem Compound Summary for CID 5324925, (2S)-2-Chloro-3-methylbutanoic acid. National Center for Biotechnology Information (2025).
Sources
- 1. 2-Chloro-3-methylbutanoicacid | CAS#:921-08-4 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem [benchchem.com]
- 5. (S)-2-Chloro-3-methylbutyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Achieving High Enantiomeric Excess in (S)-2-Chloro-3-methylbutyric Acid Synthesis
Welcome to the dedicated technical support center for the synthesis of (S)-2-Chloro-3-methylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this critical chiral building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Troubleshooting Guide: Low Enantiomeric Excess
A suboptimal enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a systematic approach to diagnosing and resolving the root causes of low ee in your synthesis of (S)-2-Chloro-3-methylbutyric acid.
Question 1: My chiral HPLC/GC analysis shows a low ee. How can I be sure my analytical method is reliable?
Core Validation Parameters:
| Parameter | Key Objective | Acceptance Criteria |
| Resolution (Rs) | Ensure complete separation of the (S) and (R) enantiomer peaks. | Rs > 1.5 for baseline separation.[1] |
| Linearity | Confirm a linear relationship between concentration and detector response for both enantiomers. | Correlation coefficient (r²) ≥ 0.99.[1] |
| Accuracy | Verify that the measured ee values are close to the true values. | Analyze samples with known ee (prepared by mixing pure enantiomers). |
| Precision | Ensure consistent and reproducible results from repeated measurements. | Low relative standard deviation (RSD) for multiple injections. |
Protocol 1: Validation of Chiral HPLC/GC Method
-
Racemic Standard Analysis: Prepare a true racemic sample of 2-Chloro-3-methylbutyric acid. Inject this sample to confirm that your chiral column and method conditions can separate the two enantiomers, ideally to baseline.
-
Linearity Check: Prepare a series of solutions with varying ratios of the (S) and (R) enantiomers. Plot the peak area ratio against the concentration ratio to establish linearity.[1]
-
Accuracy Verification: Prepare samples with known enantiomeric excess (e.g., 90:10, 75:25 of S:R). Analyze these samples and compare the measured ee with the theoretical value.
-
Precision Assessment: Inject the same sample multiple times to determine the reproducibility of your method.
Question 2: I've validated my analytical method, but my ee is still low. Could my reagents or catalyst be the problem?
Absolutely. The purity and quality of your starting materials, reagents, and catalyst are paramount for achieving high enantioselectivity. Impurities can interfere with the catalyst's function or participate in non-selective side reactions.
dot
Caption: Troubleshooting workflow for low enantiomeric excess.
Protocol 2: Purification of Substrates and Reagents
-
(S)-Valine (if used as a chiral pool starting material): Recrystallize from an appropriate solvent system to remove any contaminating amino acids.
-
Solvents: Use freshly distilled or anhydrous grade solvents. Ensure they are thoroughly degassed to remove dissolved oxygen, which can deactivate certain catalysts.[1]
-
Other Reagents: Purify by distillation, recrystallization, or column chromatography as appropriate for the specific reagent.[1]
Question 3: My reagents are pure, but the enantioselectivity is still not optimal. What reaction parameters should I investigate?
Reaction conditions can have a profound impact on the enantioselectivity of a reaction.[2] Temperature, solvent, and catalyst loading are critical parameters to optimize.
Key Reaction Parameters and Their Effects:
| Parameter | Influence on Enantioselectivity | Rationale |
| Temperature | Lower temperatures often lead to higher ee.[3][4] | The difference in activation energies between the pathways leading to the two enantiomers is more pronounced at lower temperatures.[3] |
| Solvent | Can significantly alter ee.[2][5] | The solvent can influence the conformation of the catalyst-substrate complex and the transition state through specific interactions.[5] |
| Catalyst Loading | Optimal loading is crucial. | Higher loadings can sometimes lead to the formation of less selective catalyst aggregates.[1] |
dot
Caption: Workflow for optimizing reaction conditions.
Protocol 3: Systematic Optimization of Reaction Conditions
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C) while keeping other parameters constant. Analyze the ee at each temperature to identify the optimum.
-
Solvent Screening: Conduct the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, diethyl ether).[2]
-
Catalyst Loading Optimization: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the concentration that provides the best balance of reaction rate and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (S)-2-Chloro-3-methylbutyric acid?
Common approaches include:
-
Chiral Pool Synthesis: This is a widely used method starting from the naturally occurring and enantiomerically pure amino acid, L-valine.[6] The synthesis typically involves diazotization of L-valine in the presence of a chloride source.[6]
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to induce enantioselectivity in a reaction, such as the asymmetric halogenation of a suitable precursor.[7]
-
Biocatalysis: Enzymes can be employed for the enantioselective synthesis or resolution of 2-chloro-3-methylbutyric acid.[8]
-
Resolution of a Racemic Mixture: This involves separating the enantiomers of a racemic mixture of 2-chloro-3-methylbutyric acid. This can be achieved through techniques like diastereomeric salt formation with a chiral amine[9] or chiral chromatography[10][].
Q2: I have a racemic mixture of 2-chloro-3-methylbutyric acid. How can I resolve it to obtain the (S)-enantiomer?
You can employ classical resolution by forming diastereomeric salts. This involves reacting the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine).[9][12] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[9] After separation, the desired (S)-acid can be regenerated by treatment with a strong acid.[12]
Q3: Can I improve a moderate enantiomeric excess through purification?
While challenging, it is sometimes possible to enhance the enantiomeric excess of a product through purification.[13]
-
Preparative Chiral Chromatography: This is a powerful technique for separating enantiomers on a larger scale.[10]
-
Crystallization: In some cases, fractional crystallization of the final product can lead to an enrichment of one enantiomer in the crystalline phase.
Q4: My synthesis involves the diazotization of L-valine. What are the critical parameters for this reaction?
For the stereospecific synthesis of (S)-2-Chloro-3-methylbutanoic acid from L-valine, the following are crucial:
-
Temperature Control: The diazotization reaction should be carried out at low temperatures, typically between 0 and 5 °C, to minimize side reactions and racemization.[6]
-
Slow Addition of Sodium Nitrite: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of L-valine to maintain a low concentration of nitrous acid and control the reaction rate.[6]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-3-methylbutanoic acid | 921-08-4 | Benchchem [benchchem.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Using biology to improve chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ethz.ch [ethz.ch]
Technical Support Center: Purification of (S)-2-Chloro-3-methylbutyric Acid
Ticket ID: #VAL-CL-001 Subject: Removal of Unreacted Reagents & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing (S)-2-Chloro-3-methylbutyric acid (also known as (S)-2-chloroisovaleric acid) via the diazotization of L-Valine using sodium nitrite and hydrochloric acid.
The primary challenge in this synthesis is not the reaction conversion, but the separation of the lipophilic product from the hydrophilic starting material (L-Valine) and the competitive hydrolysis byproduct ((S)-2-hydroxy-3-methylbutyric acid).
This guide provides a self-validating workflow to remove unreacted reagents, ensuring high enantiomeric purity and chemical yield.
Module 1: The Chemistry of Contamination
To remove impurities effectively, you must understand their phase behavior relative to your product.
| Component | Role | Solubility (Acidic Aqueous) | Solubility (Organic - DCM/Ether) | Removal Strategy |
| (S)-2-Chloro-3-methylbutyric acid | Target Product | Low | High | N/A |
| L-Valine | Starting Material | High (as cation) | Negligible | Phase-Selective Extraction |
| (S)-2-Hydroxy-3-methylbutyric acid | Side Product | Moderate | Moderate | Fractional Vacuum Distillation |
| Sodium Salts (NaCl) | Byproduct | High | Negligible | Aqueous Wash |
| Nitrogen Oxides (NOx) | Gas Byproduct | N/A | Soluble (Yellow color) | Degassing/Vacuum |
Mechanistic Insight
The reaction proceeds via the formation of a diazonium intermediate.[] The retention of configuration (L-Valine
Critical Failure Point: If water attacks the
Module 2: Troubleshooting Guide (Symptom-Based)
Use this decision matrix to identify the specific purification step required.
Figure 1: Decision tree for identifying impurities based on physical and spectral symptoms.
Module 3: Purification Protocols
Protocol A: Phase-Selective Extraction (Removes L-Valine)
This protocol exploits the zwitterionic nature of L-Valine. In strong acid, L-Valine exists as a cation (
Reagents:
-
Crude Reaction Mixture[2]
-
Diethyl Ether (
) or Dichloromethane (DCM) -
Saturated Brine (NaCl)
-
5N Hydrochloric Acid (HCl)[3]
Step-by-Step:
-
Quench & Degas: After the reaction time, apply a light vacuum (water aspirator) to the reaction flask for 30 minutes to remove dissolved nitrogen oxides (NOx). Caution: Perform in a fume hood.
-
Primary Extraction: Transfer the aqueous reaction mixture to a separatory funnel. Extract with
( reaction volume).-
Why? The chloro-acid moves to the organic layer; protonated valine stays in the water.
-
-
The "Back-Wash" (Critical): Combine the organic layers. Wash with a small volume of 5N HCl (not water).
-
Validation: Ordinary water might rise in pH, allowing some valine to become neutral and migrate. Strong acid keeps valine protonated and in the aqueous phase.
-
-
Drying: Wash the organic layer once with saturated brine, then dry over anhydrous
. -
Concentration: Evaporate the solvent (Rotavap) at
.
Checkpoint: The residue should be a clear to pale yellow oil. If solid precipitate forms upon standing, it is likely unreacted Valine. Repeat Protocol A.
Protocol B: Fractional Vacuum Distillation (Removes Hydroxy Acid)
The hydroxy-acid impurity cannot be removed by extraction. It must be separated by boiling point.
Equipment:
-
Short-path distillation head or Vigreux column (preferred for higher purity).
-
High-vacuum pump (oil pump capable of
mmHg). -
Manometer.
Data Table: Boiling Point Differentials
| Compound | Boiling Point (approx. at 10 mmHg) |
|---|---|
| (S)-2-Chloro-3-methylbutyric acid | 75 - 77°C [2] |
| (S)-2-Hydroxy-3-methylbutyric acid | > 95°C (Predicted) |
| L-Valine | Decomposes/Sublimes >200°C |
Step-by-Step:
-
Transfer the crude oil from Protocol A to a round-bottom flask.
-
Add a magnetic stir bar (do not use boiling stones under high vacuum).
-
Degassing Phase: Lower pressure gradually to remove residual solvent.
-
Fraction Collection:
-
Fraction 1 (Forerun): Collect distillate up to 70°C. This contains residual solvent and volatile elimination products (alkenes).
-
Fraction 2 (Main Cut): Collect the stable fraction boiling at 75–78°C (at 10 mmHg) .
-
Residue: Stop distillation when temperature spikes or pot residue becomes dark/viscous (contains hydroxy acids and oligomers).
-
Module 4: Frequently Asked Questions (FAQ)
Q: My product has a low optical rotation (
-
Racemization: Did you overheat during the reaction? The diazotization must be kept
during addition to prevent pathways that lead to racemization. -
Wet Solvents: If water was present during the final distillation, it can induce hydrolysis. Ensure the crude oil is strictly dry (azeotropic drying with DCM is recommended before distillation) [2].
Q: Can I use crystallization instead of distillation? A: (S)-2-Chloro-3-methylbutyric acid is a liquid at room temperature or a low-melting solid (mp ~25-30°C). Crystallization is difficult and often yields an oil (oiling out).[2] Distillation is the industry standard for this compound.
Q: The product smells like vinegar/sweat. Is this normal? A: Yes. Isovaleric acid derivatives have a characteristic pungent, sweaty odor. However, a sharp, acrid smell indicates acid chloride formation or residual HCl, while a sweet smell might indicate esterification if you used alcohols during workup.
Visual Workflow Summary
Figure 2: End-to-end purification workflow from crude reaction mixture to isolated product.
References
-
Brewster, P., et al.
-Hydroxy- and -Amino-acids." Nature, vol. 166, 1950, pp. 178–179. Link -
Koppenhoefer, B., & Schurig, V. "(S)-2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids: (S)-2-Chloropropanoic Acid." Organic Syntheses, vol. 66, 1988, p. 151. Link
-
PubChem Compound Summary. "(S)-2-Chloro-3-methylbutyric acid."[4] National Center for Biotechnology Information. Link
Sources
Solving solubility issues of (S)-2-Chloro-3-methylbutyric acid in aqueous media
Technical Support Center: (S)-2-Chloro-3-methylbutyric Acid Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (S)-2-Chloro-3-methylbutyric acid. This resource is designed to provide in-depth guidance and troubleshooting strategies for researchers encountering solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
1. What is the expected aqueous solubility of (S)-2-Chloro-3-methylbutyric acid and what factors influence it?
(S)-2-Chloro-3-methylbutyric acid, a chiral halo fatty acid, is generally described as being soluble in polar solvents like water.[1] However, its solubility is significantly influenced by the interplay of its molecular structure and the properties of the aqueous medium.
The molecule possesses a polar carboxylic acid group (-COOH) capable of forming hydrogen bonds with water, which promotes solubility.[2][3] Conversely, the nonpolar alkyl chain (the methylbutyryl portion) contributes to its hydrophobic character, which can limit aqueous solubility.[4] For carboxylic acids, as the carbon chain length increases, the nonpolar character becomes more dominant, leading to a decrease in water solubility.[2][5][6]
The solubility of carboxylic acids is also highly dependent on the pH of the aqueous solution.[7][8] At acidic pH values (below its pKa), the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water.[8] As the pH increases above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻), a charged and more polar species that is significantly more water-soluble.[8][9]
2. My solution of (S)-2-Chloro-3-methylbutyric acid is cloudy. What is the most likely cause and the first troubleshooting step?
Cloudiness or precipitation is a clear indicator that the concentration of (S)-2-Chloro-3-methylbutyric acid has exceeded its solubility limit under the current experimental conditions. The most common culprit for a seemingly soluble compound precipitating is the pH of the aqueous medium.
Causality: If the pH of your aqueous solution is at or below the pKa of (S)-2-Chloro-3-methylbutyric acid, the compound will exist predominantly in its less soluble, protonated form.
Initial Troubleshooting: The first and most critical step is to measure the pH of your solution. For a carboxylic acid, increasing the pH is a straightforward and effective method to enhance solubility.[] By adding a base (e.g., sodium hydroxide or potassium hydroxide), you can deprotonate the carboxylic acid, forming a more soluble salt.[4]
Troubleshooting Guides & Protocols
Issue 1: Poor Solubility at Neutral or Acidic pH
Q: How can I systematically determine the optimal pH for solubilizing (S)-2-Chloro-3-methylbutyric acid?
A: Constructing a pH-solubility profile is the most effective approach. This involves measuring the solubility of the compound across a range of pH values.
Expertise & Experience: The relationship between pH, pKa, and the solubility of an ionizable compound is fundamental in pharmaceutical sciences. For a weak acid like (S)-2-Chloro-3-methylbutyric acid, a sharp increase in solubility is expected as the pH of the solution surpasses its pKa. This is because the equilibrium shifts towards the formation of the highly soluble carboxylate salt.
Protocol: pH-Solubility Profile Generation
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from approximately 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of (S)-2-Chloro-3-methylbutyric acid to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. The resulting graph will illustrate the pH at which the desired solubility is achieved.
Visualization of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Issue 2: Requirement for a High Concentration in an Aqueous Formulation
Q: Adjusting the pH is not sufficient to achieve the high concentration I need for my experiment. What other strategies can I employ?
A: When pH adjustment alone is inadequate, co-solvents and complexation agents are powerful tools to further enhance solubility.
Co-solvency
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar or poorly soluble compounds. They work by reducing the polarity of the aqueous environment, making it more favorable for the solute to dissolve.[] Common co-solvents in pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, glycerin).
-
Prepare Co-solvent Systems: Prepare aqueous solutions containing varying percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Measure the solubility of (S)-2-Chloro-3-methylbutyric acid in each co-solvent system using the equilibrium solubility method described previously.
-
Evaluate and Optimize: Identify the co-solvent and concentration that provides the desired solubility enhancement while considering the compatibility with your experimental system.
Visualization of Co-solvency Mechanism
Caption: Mechanism of solubility enhancement using a co-solvent.
Complexation with Cyclodextrins
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, or the hydrophobic portion of a molecule, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[][13] This is a widely used technique for enhancing the solubility and bioavailability of poorly soluble drugs.[14] For a molecule like (S)-2-Chloro-3-methylbutyric acid, the methylbutyryl group could potentially be encapsulated. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[]
Protocol: Cyclodextrin Complexation Feasibility
-
Select Cyclodextrins: Obtain β-cyclodextrin and/or a more soluble derivative like HP-β-CD.
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess of (S)-2-Chloro-3-methylbutyric acid to each solution.
-
Equilibrate and analyze the concentration of the dissolved compound as described previously.
-
-
Data Analysis: Plot the concentration of dissolved (S)-2-Chloro-3-methylbutyric acid against the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
Quantitative Data Summary
| Strategy | Variable | Expected Outcome | Considerations |
| pH Adjustment | pH > pKa | Significant increase in solubility | Potential for pH-related instability or incompatibility with the experimental system. |
| Co-solvency | % Co-solvent (v/v) | Moderate to high increase in solubility | Co-solvent toxicity and potential for precipitation upon dilution. |
| Cyclodextrin Complexation | Cyclodextrin Concentration | Moderate to high increase in solubility | Cost of cyclodextrins and potential for competitive inhibition. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting solubility issues.
References
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
El-Naggar, M. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. AAPS PharmSciTech, 22(1), 1-12.
-
Catalysts. Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
-
Jain, S., & Patel, N. Overcoming the Challenge of Poor Drug Solubility. Pharma Times, 47(3), 17-21.
-
CymitQuimica. CAS 26782-74-1: (2S)-2-Chloro-3-methylbutanoic acid.
-
Gidwani, B., & Vyas, A. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268.
-
ChemicalBook. 2-Chlorobutyric acid | 4170-24-5.
-
Pharma Excipients. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
-
Chemsrc. 2-Chlorobutanoic acid | CAS#:32653-32-0.
-
Ardena. Optimising Solubility: Selecting the Right Technology for Early Drug Development.
-
Benchchem. Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate.
-
Cheméo. Chemical Properties of Butanoic acid, 2-chloro- (CAS 4170-24-5).
-
LookChem. Cas 600-12-4,2-Chlorobutyric acid.
-
Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations.
-
Catalent. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
-
ChemicalBook. 2-Chlorobutyric acid CAS#: 4170-24-5.
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Wikipedia. Cosolvent.
-
Veranova. Improving solubility and accelerating drug development.
-
WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Carboxylic acids.
-
Patel, J. R., & Patel, A. B. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Innovation, 8(2), 123-132.
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?
-
Maheshwari, R. K. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 632-639.
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 25.2 Physical Properties of Carboxylic Acids.
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
-
ResearchGate. Methods for the synthesis of chiral carboxylic acids and derivatives.
-
MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
-
PubChem. (2S)-2-Chloro-3-methylbutanoic acid.
-
TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
-
ChemBK. (S)-(-)-2-CHLORO 3-METHYLBUTANOIC ACID. -(-)-2-chloro-3-methylbutanoic-acid)
-
ResearchGate. Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids.
-
Pass My Exams. Carboxylic Acids Solubility in Water.
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Britannica. Carboxylic acid - Properties, Structure, Reactions.
-
Benchchem. 2-Chloro-3-methylbutanoic acid | 921-08-4.
-
PubChem. 2-Chloro-3-methylbutanoic acid.
-
ChemScene. (S)-2-Chloro-3-methylbutyric Acid.
-
Laboratoriumdiscounter. (S)-2-Chloro-3-methylbutyric Acid >98.0%(T) 5g.
-
Chemguide. an introduction to carboxylic acids.
-
R Discovery. Chiral Carboxylic Acids Research Articles.
-
Manchester Organics. (2S)-2-Chloro-3-methyl-butanoic acid.
-
Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
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Validation & Comparative
Determining enantiomeric purity of (S)-2-Chloro-3-methylbutyric acid via GC-MS
Executive Summary
Determining the enantiomeric excess (
Due to the volatility of this small molecule (MW 136.58), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique over HPLC.[1] However, the presence of an
This guide compares the two industry-standard workflows:
-
Direct Chiral Separation (Recommended): Derivatization to a methyl ester followed by separation on a Cyclodextrin-based Chiral Stationary Phase (CSP).[1]
-
Indirect Diastereomeric Separation: Derivatization with a chiral alcohol (L-Menthol) to form diastereomers separable on an achiral column.[1]
The Critical Pre-requisite: The "Racemization Trap"
Before selecting a method, you must understand the chemistry of your analyte.
-
Risk: In the presence of a base (even weak bases used in coupling reactions like DMAP or Triethylamine), the C2 proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to immediate racemization.[1]
-
Solution: All derivatization protocols must be performed under acidic conditions . Avoid standard amide coupling reagents (EDC/NHS/DMAP) unless strictly controlled.[1]
Method A: Direct Chiral GC (The Gold Standard)
This method is the industry standard for routine analysis. It requires minimal sample prep and offers the highest accuracy.
Principle
The carboxylic acid is converted to a volatile methyl ester using an acidic catalyst (
Experimental Protocol
Step 1: Acidic Esterification (Methyl Ester Formation) [1]
-
Weigh 10 mg of (S)-2-Chloro-3-methylbutyric acid into a 2 mL GC vial.
-
Add 500
L of in Methanol (Sigma-Aldrich).[1] -
Cap tightly and heat at 60°C for 15 minutes . (Do not exceed 70°C to prevent thermal degradation).[1]
-
Cool to room temperature.
-
Add 500
L of Hexane and 500 L of saturated NaCl (aq). -
Vortex for 30 seconds and let phases separate.
-
Transfer the top organic layer (Hexane containing the ester) to a fresh vial containing anhydrous
.
Step 2: GC-MS Parameters
-
Column: Rt-
DEXsm (Restek) or Cyclosil-B (Agilent).[1] (30 m x 0.25 mm x 0.25 m).[1][2]-
Why: The "sm" (permethlyated) or "B" phases provide the best selectivity for small
-halo esters.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Inlet: Split 50:1 @ 220°C.
-
Oven Program:
-
Initial: 50°C (Hold 2 min) - Traps the volatile ester.
-
Ramp: 2°C/min to 140°C - Slow ramp essential for chiral resolution.[1]
-
Ramp: 20°C/min to 220°C (Hold 5 min) - Bake out.
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 102 (Base peak, loss of -COOCH3), m/z 150 (Molecular Ion), m/z 152 (Cl isotope).[1]
-
Data Interpretation
-
Elution Order: typically, the (S)-enantiomer elutes after the (R)-enantiomer on permethylated
-cyclodextrin columns, but this must be validated by injecting a racemic standard and a pure (S)-standard.[1] -
Resolution (
): A value of indicates baseline separation.
Method B: Indirect Diastereomeric Derivatization
Use this method only if you do not have access to a chiral GC column. It converts enantiomers into diastereomers (chemically different compounds) which have different boiling points and can be separated on a standard DB-5 or DB-Wax column.[1]
Principle
Reacting the acid with an enantiopure alcohol (L-Menthol) creates an ester.
-
(S)-Acid + (L)-Menthol
(S,L)-Ester[1] -
(R)-Acid + (L)-Menthol
(R,L)-Ester These two products are diastereomers and will separate on an achiral column.[1]
Experimental Protocol
Step 1: Acid Chloride Formation (In Situ)
-
Note: We use Thionyl Chloride (
) instead of coupling agents to avoid base.
-
Dissolve 10 mg Acid in 200
L Toluene. -
Add 50
L and 1 L DMF (catalyst). Heat at 60°C for 30 mins. -
Evaporate excess
under Nitrogen stream (Critical step).
Step 2: Esterification
-
Add 20 mg L-(-)-Menthol dissolved in 200
L DCM. -
Add 10
L Pyridine (Necessary base, but keep cold and minimal to reduce racemization risk).[1] -
React at 0°C for 30 mins.
-
Quench with dilute HCl (removes Pyridine). Extract with Hexane.
Step 3: GC-MS Parameters (Achiral)
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm).[1]
-
Oven: 100°C to 250°C @ 10°C/min.
-
Separation: The diastereomers will elute significantly apart (often >0.5 min difference).
Comparative Analysis
| Feature | Method A: Direct CSP (Methyl Ester) | Method B: Indirect (Menthol Ester) |
| Accuracy | High. Minimal sample manipulation reducing error.[1] | Moderate. Risk of kinetic resolution (one enantiomer reacting faster). |
| Racemization Risk | Low. Acidic methylation is safe for | Medium. Requires base (Pyridine) to scavenge HCl.[1] |
| Cost | High. Requires specialized Chiral Column (~$800).[1] | Low. Uses standard columns and cheap reagents. |
| Prep Time | Fast (30 mins).[1] | Slow (2 hours + evaporation steps). |
| Robustness | Excellent for QC environments.[2][3] | Variable. Depends on reagent purity (Menthol must be 99.9% pure).[1] |
Visualized Workflows
Figure 1: Decision Tree & Workflow Logic
Caption: Workflow logic for selecting between Direct (CSP) and Indirect (CDA) methods based on lab resources.
Figure 2: Mass Spectral Logic (Methyl Ester)
Caption: MS Fragmentation pathway.[1] The m/z 102 ion is the primary quantifier; the 150/152 ratio confirms the presence of Chlorine.
References
-
Schurig, V. (2001).[1][4] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][4]
-
BenchChem. (2025).[3] A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. (Analogous alpha-chiral acid methodology).
-
Restek Corporation. (2020). Chiral Capillary GC Columns: Rt-betaDEXsm Applications. Restek Technical Guide.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Butane, 2-chloro-3-methyl-.[1][5][6][7] NIST Chemistry WebBook, SRD 69.
-
Guan, X., et al. (2018).[1] Separation and determination of the enantiomers of lactic acid... by chiral derivatization combined with GC-MS. Journal of Separation Science, 41(12).[1] (Demonstrates Menthol derivatization for alpha-hydroxy/halo acids).
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IR Spectroscopy Guide: (S)-2-Chloro-3-methylbutyric Acid Identification
Executive Summary & Strategic Context
Product Focus: (S)-2-Chloro-3-methylbutyric acid (CAS: 26782-74-1) Primary Application: Chiral intermediate for valine-derived pharmaceuticals and agrochemicals.[1] Technique: Infrared (IR) Spectroscopy (FT-IR / ATR).[1][2][3]
As a Senior Application Scientist, I must clarify the role of IR for this specific molecule. While IR is the gold standard for chemical structural confirmation , it is not the primary tool for determining enantiomeric excess (ee%).[2][3] The IR spectrum of (S)-2-Chloro-3-methylbutyric acid is identical to its (R)-enantiomer in achiral media (liquid film/solution).[3]
Therefore, this guide focuses on three critical objectives:
-
Fingerprinting: Confirming the presence of the
-chloro and isopropyl moieties.[2][3] -
Purity Profiling: Distinguishing the target from critical process impurities (e.g., the non-chlorinated parent isovaleric acid or the hydrolyzed hydroxy-analog).[2][3]
-
Solid-State Analysis: Differentiating the pure enantiomer from the racemic mixture (DL-), which often exhibits different crystal packing and hydrogen bonding networks.[1][2][3]
Spectral Fingerprint Analysis
The introduction of a chlorine atom at the
Master Peak Assignment Table
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Insight (Mechanistic Causality) |
| Carboxylic O-H | Stretching | 2500 – 3300 | Broad/Strong | Characteristic "H-bonding envelope."[1][3] Overlaps C-H stretches.[2][3] |
| C-H (Alkyl) | Stretching | 2870 – 2980 | Medium | Isopropyl Split: Look for the doublet/multiplet typical of the isopropyl group ( |
| C=O (Carbonyl) | Stretching | 1720 – 1740 | Strong | Critical ID Peak. The |
| O-H (Acid) | Bending | 1400 – 1450 | Medium | In-plane bending.[2][3] Often obscured by methyl bending modes.[2][3] |
| C-O | Stretching | 1210 – 1320 | Strong | Coupled with O-H bending.[2][3] Confirms the acid moiety. |
| C-Cl | Stretching | 600 – 780 | Medium/Weak | Fingerprint Region. Confirms halogenation.[2][3] Look for bands near 680–720 cm⁻¹ specific to secondary alkyl chlorides.[2][3] |
Comparative Performance: Target vs. Alternatives
This section provides the "differential diagnosis" data required to validate your synthesis or procurement.
Scenario A: Target vs. Process Impurity (Isovaleric Acid)
Context: Incomplete halogenation during synthesis from Valine or Isovaleric acid.[1][2][3]
| Feature | (S)-2-Chloro-3-methylbutyric Acid (Target) | Isovaleric Acid (Impurity) |
| C=O[3] Frequency | High Shift (~1725–1735 cm⁻¹) | Standard (~1710–1715 cm⁻¹) |
| Fingerprint | Distinct C-Cl bands (600–800 cm⁻¹) | Clean region (No C-Cl bands) |
| Mechanism | Inductive effect of | Standard aliphatic induction.[2][3] |
Scenario B: Target vs. Hydrolysis Product (2-Hydroxy-3-methylbutyric acid)
Context: Moisture ingress or poor workup conditions leading to Cl substitution by OH.[1]
| Feature | (S)-2-Chloro-3-methylbutyric Acid (Target) | Hydroxy-Analog (Impurity) |
| O-H Region | Single broad acid envelope (2500–3300 cm⁻¹) | Dual O-H: Acid envelope + Distinct alcohol O-H (often sharper ~3400–3500 cm⁻¹).[1][3] |
| C=O Frequency | Higher frequency (Inductive withdrawal) | Lower frequency (Intramolecular H-bonding often lowers |
Scenario C: Enantiomer vs. Racemate (Solid State)
Context: Distinguishing pure (S)-form from the (RS)-mixture.
-
Solid State (ATR/KBr): The pure enantiomer and the racemate often crystallize in different space groups.[1][2][3]
-
Observation: Look for "splitting" in the C=O peak or slight shifts (2–5 cm⁻¹) in the fingerprint region (1000–1400 cm⁻¹) due to different lattice energy and intermolecular H-bonding.[2][3]
-
Protocol: If the spectrum matches the reference racemate exactly in the solid state, check melting point or optical rotation immediately.[2][3]
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific ATR (Attenuated Total Reflectance) protocol.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Agilent Cary 630).[1][2][3]
-
Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for corrosives).[1][2][3]
-
Reference Standard: Validated (S)-2-Chloro-3-methylbutyric acid (Purity >98%).[1][3]
Step-by-Step Methodology
-
Background Scan: Clean crystal with isopropanol.[1][2][3] Collect background (air) scan (32 scans, 4 cm⁻¹ resolution).[2][3]
-
Sample Loading:
-
Acquisition: Scan sample (32 scans).
-
Validation Check (The "Self-Correcting" Step):
-
Post-Processing: Apply ATR correction (if comparing to transmission library data). Identify the C=O peak position.[2][3][4][5][6][7][8]
Decision Logic & Workflow Visualization
The following diagram illustrates the logic flow for quality control, determining if the sample is the correct target or a specific impurity.
Caption: QC Decision Matrix for distinguishing (S)-2-Chloro-3-methylbutyric acid from common process impurities.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][9][10] (Authoritative text on inductive effects shifting C=O frequencies).
-
NIST Chemistry WebBook. Infrared Spectrum of Isovaleric Acid. National Institute of Standards and Technology.[2][3][11] Available at: [Link] (Used for comparative baseline of the non-chlorinated parent).[2][3]
-
Socrates, G. (2001).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3][9] (Source for specific C-Cl stretch assignments in secondary alkyl chlorides).
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- 11. 5-Chlorovaleric acid [webbook.nist.gov]
A Definitive Guide to the Validation of (S)-2-Chloro-3-methylbutyric Acid's Absolute Configuration by X-ray Crystallography: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern pharmaceutical science. The three-dimensional arrangement of atoms dictates a molecule's interaction with biological targets, meaning that enantiomers can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the gold standard technique for this purpose—single-crystal X-ray crystallography—by focusing on the validation of the absolute configuration of (S)-2-Chloro-3-methylbutyric acid, a key chiral building block in the synthesis of various pharmaceutical agents.
This publication will not only detail the experimental workflow for the crystallographic determination of (S)-2-Chloro-3-methylbutyric acid but also offer a comparative analysis with alternative spectroscopic techniques. By understanding the strengths and limitations of each method, researchers can make informed decisions in their pursuit of stereochemically pure and well-characterized drug candidates.
The Gold Standard: Unveiling Absolute Configuration with Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map of the molecule.
The Phenomenon of Anomalous Dispersion: The Key to Absolute Configuration
To ascertain the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is harnessed.[3][4] This effect becomes significant when the energy of the incident X-rays is close to the absorption edge of an atom within the crystal.[3][5] The presence of a relatively heavy atom, such as the chlorine in (S)-2-Chloro-3-methylbutyric acid, enhances this effect, making the determination of its absolute configuration more straightforward.[6][7][8]
Anomalous dispersion causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal are equal.[3][9] By carefully measuring the intensity differences between these "Bijvoet pairs," the absolute arrangement of atoms in the crystal can be determined.[9][10]
Experimental Workflow for the Validation of (S)-2-Chloro-3-methylbutyric Acid
The successful crystallographic validation of (S)-2-Chloro-3-methylbutyric acid's absolute configuration follows a meticulous experimental pathway.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: (S)-2-Chloro-3-methylbutyric acid can be synthesized from the readily available chiral precursor, L-valine, through a stereospecific diazotization reaction.[11] In a typical procedure, L-valine is dissolved in hydrochloric acid and treated with sodium nitrite at low temperatures (0-5 °C) to yield the desired product.[11]
-
Purification: The crude product is then purified, typically by extraction with an organic solvent followed by distillation or recrystallization to obtain a sample of high chemical and enantiomeric purity.
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For (S)-2-Chloro-3-methylbutyric acid, slow evaporation of a suitable solvent or a solvent/anti-solvent system at a constant temperature is a common method for obtaining crystals suitable for diffraction.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffracted beams are collected by a detector, and the resulting data are processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure and refine the atomic positions.
Validation of Absolute Configuration: The Flack Parameter
A critical parameter in the validation of the absolute configuration of a non-centrosymmetric crystal structure is the Flack parameter.[9][12][13] This parameter, refined during the crystallographic analysis, provides a measure of the enantiomeric composition of the crystal.
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[9]
-
A value near 1 suggests that the inverted structure is the correct one.[9]
-
A value around 0.5 may indicate a racemic crystal or twinning.[9]
For (S)-2-Chloro-3-methylbutyric acid, a Flack parameter close to zero would definitively confirm the assigned (S) configuration.
| Crystallographic Parameter | Typical Value for (S)-2-Chloro-3-methylbutyric acid |
| Chemical Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol [14] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature | 100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Flack Parameter | ~0.02(3) |
| R-factor | < 5% |
Note: The values in the table are representative and may vary depending on the specific experimental conditions.
Workflow for X-ray Crystallographic Validation
Caption: Experimental workflow for the validation of (S)-2-Chloro-3-methylbutyric acid's absolute configuration by X-ray crystallography.
A Comparative Analysis: Alternative Methodologies
While X-ray crystallography is the definitive method, it requires a single crystal of sufficient quality, which is not always attainable.[15][16] Several spectroscopic techniques offer viable alternatives for determining absolute configuration, particularly for molecules in solution.[16][17]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][18] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be assigned.[7]
-
Advantages: Does not require crystallization and provides information about the conformational distribution in solution.[6][19]
-
Disadvantages: Requires specialized instrumentation and relies on the accuracy of theoretical calculations.[18]
Electronic Circular Dichroism (ECD)
ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light.[20] Similar to VCD, the experimental ECD spectrum is compared to a calculated spectrum to determine the absolute configuration.[21]
-
Advantages: High sensitivity, requiring smaller sample amounts.
-
Disadvantages: Requires the presence of a chromophore in the molecule and can be sensitive to conformational changes.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
This technique involves reacting the chiral analyte with a chiral derivatizing agent or dissolving it with a chiral solvating agent to form diastereomeric species that can be distinguished by NMR spectroscopy.[22][23][24] The differences in the chemical shifts of the diastereomers can be correlated to the absolute configuration.
-
Advantages: Widely available instrumentation and can be used for a broad range of compounds.
-
Disadvantages: May require chemical modification of the analyte and can sometimes lead to ambiguous results.
| Method | Accuracy | Sample Requirement | Cost | Experimental Time | Need for Crystallization? |
| X-ray Crystallography | Definitive | Single crystal (µg to mg) | High | Days to weeks | Yes |
| Vibrational Circular Dichroism (VCD) | High (with accurate calculations) | mg, in solution | High | Hours to days | No |
| Electronic Circular Dichroism (ECD) | High (with accurate calculations) | µg to mg, in solution | Moderate | Hours | No |
| NMR with Chiral Auxiliaries | Variable, can be ambiguous | mg, in solution | Low to moderate | Hours to days | No |
Relationship Between Analytical Techniques
Caption: Decision-making process for selecting a method to determine absolute configuration.
Conclusion
The absolute configuration of (S)-2-Chloro-3-methylbutyric acid can be unequivocally validated using single-crystal X-ray crystallography. The presence of the chlorine atom provides a strong anomalous scattering signal, allowing for a reliable determination through the analysis of Bijvoet pairs and the refinement of the Flack parameter. While X-ray crystallography remains the gold standard for its definitive nature, techniques such as VCD, ECD, and NMR spectroscopy offer powerful and often more accessible alternatives, particularly when crystallization is challenging. A thorough understanding of the principles, advantages, and limitations of each method is crucial for researchers in the pharmaceutical sciences to ensure the stereochemical integrity of their molecules and to advance the development of safe and effective medicines.
References
-
Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Spark904. Absolute configuration of complex chiral molecules. [Link]
-
Jones, C., et al. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. [Link]
-
Unknown. Structural resolution. The anomalous dispersion. [Link]
-
IUCr. (IUCr) Anomalous dispersion of X-rays in crystallography. [Link]
-
PubMed. Assignment of absolute configuration using chiral reagents and NMR spectroscopy. [Link]
-
yetnet. X-Ray Crystallography - Direct methods. [Link]
-
PubMed. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
-
Wikipedia. Absolute configuration. [Link]
-
Apollo. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. [Link]
-
CCDC. Anomalous dispersion. [Link]
-
IUCr. Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. [Link]
-
ACS Publications. The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. [Link]
-
ResearchGate. Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy | Request PDF. [Link]
-
RSC Publishing. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. [Link]
-
PubMed. Determination of absolute configuration using single crystal X-ray diffraction. [Link]
-
Semantic Scholar. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [Link]
-
MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. [Link]
-
Encyclopedia.pub. Electronic Circular Dichroism. [Link]
-
Wiley Online Library. The use of X-ray Crystallography to Determine Absolute Configuration (II). [Link]
-
Purechemistry. Determination of absolute configuration. [Link]
-
ACS Publications. Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. [Link]
-
Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. [Link]
-
Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?. [Link]
-
MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]
-
MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]
-
PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]
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Chemical Crystallography. Flack parameter. [Link]
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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PMC. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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MySkinRecipes. (S)-2-Chloro-3-Methylbutyric Acid. [Link]
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PubChem. (2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925. [Link]
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- Google Patents. CN102241583A - Method for synthesizing 2-chlorobutyric acid.
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SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
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MIT Department of Chemistry. Absolute Configuration. [Link]
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ResearchGate. 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. [Link]
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Proteinstructures.com. Protein X-Ray Structure Validation: Key Criteria. [Link]
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A Comparative Guide to Standardizing Quality Control Assays for (S)-2-Chloro-3-methylbutyric Acid
Introduction: The Critical Role of Stereochemical Purity
(S)-2-Chloro-3-methylbutyric acid is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] As an intermediate, its structural integrity and, most importantly, its stereochemical purity, are paramount. The chirality at the C2 position dictates the three-dimensional arrangement of the molecule, which in turn profoundly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API).[2] One enantiomer may be therapeutically potent, while its mirror image, the (R)-enantiomer, could be inactive or, in the worst-case scenario, toxic.
Therefore, establishing a robust and reliable quality control (QC) framework is not merely a procedural formality but a foundational requirement for ensuring process consistency, regulatory compliance, and patient safety.[3][4] This guide provides a comparative analysis of essential analytical methods for the comprehensive quality assessment of (S)-2-Chloro-3-methylbutyric acid. We will delve into the causality behind experimental choices, present validated protocols, and compare their performance based on objective data, adhering to the principles outlined by the International Council for Harmonisation (ICH).[5][6]
The Regulatory Bedrock: ICH Guidelines and a Science-Based Approach
Any analytical procedure intended for QC in a pharmaceutical context must be validated to demonstrate it is fit for its intended purpose. The ICH guidelines, specifically ICH Q2(R2) on the validation of analytical procedures and ICH Q14 on analytical procedure development, provide a harmonized global framework.[5][6][7] These guidelines emphasize a science- and risk-based approach. For a critical intermediate like (S)-2-Chloro-3-methylbutyric acid, the control strategy directly impacts the Critical Quality Attributes (CQAs) of the final drug substance.[3] This necessitates a suite of orthogonal analytical methods, each validated for specificity, accuracy, precision, linearity, and robustness.
Assay I: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric excess (ee) is arguably the most critical QC test for a chiral intermediate. Chiral HPLC is the gold standard for this measurement due to its high accuracy and direct separative power.[8][9][10]
Principle of Causality: The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). Polysaccharide-based CSPs, for instance, contain chiral grooves and cavities. The (S) and (R) enantiomers fit into these sites with slightly different energies of interaction, leading to different retention times and, thus, separation. The addition of a small amount of acid (like trifluoroacetic acid) to the mobile phase is crucial for protonating the carboxylic acid, which sharpens the peak shape and improves resolution by preventing ionic interactions with the stationary phase.[11]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~10 mg of (S)-2-Chloro-3-methylbutyric acid and dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL solution. Prepare a racemic standard similarly to confirm peak identity and resolution.
-
Injection Volume: 10 µL.
-
Analysis: Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers. Inject the sample solution in triplicate.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
Workflow for Chiral HPLC Analysis
Sources
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Safety Operating Guide
(S)-2-Chloro-3-methylbutyric Acid: Proper Disposal & Handling Guide
Executive Summary & Immediate Safety Directive
(S)-2-Chloro-3-methylbutyric acid (CAS: 26782-74-1) presents a dual-hazard profile: it is corrosive (Skin Corr.[1] 1B) and a halogenated organic compound .[2][3][4][5][6]
CRITICAL OPERATIONAL DIRECTIVE:
-
DO NOT dispose of this substance down the drain, even if neutralized. The halogenated carbon backbone persists after acid-base neutralization, classifying it as regulated halogenated waste.
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless unavoidable during extraction, as this increases disposal costs and complicates incineration.
-
DO NOT mix with strong oxidizers or alkali metals.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in designing a safe waste stream.
| Property | Data | Operational Implication |
| Chemical Name | (S)-2-Chloro-3-methylbutyric acid | Chiral halogenated carboxylic acid |
| CAS Number | 26782-74-1 (S-isomer) / 921-08-4 (racemic) | Use for waste labeling and inventory |
| Physical State | Liquid (Colorless to Yellow) | High viscosity; requires careful pouring |
| Acidity (pKa) | ~2.8 - 3.0 (Estimated) | Stronger acid than acetic acid; corrosive to tissue |
| Flash Point | ~81°C - 109°C | Combustible; keep away from open flames |
| GHS Classification | Skin Corr.[1][7][8][9][10][11][12][13] 1B , Eye Dam. 1 | Requires full face shield and chemically resistant gloves |
| Waste Code | D002 (Corrosive), Halogenated | Must be incinerated; requires segregation |
Waste Stream Management & Disposal Protocols
The "Cradle-to-Grave" Workflow
The disposal pathway for (S)-2-Chloro-3-methylbutyric acid is strictly regulated due to its organochlorine nature. Unlike simple mineral acids (HCl, H2SO4), you cannot simply neutralize and dilute this compound for sewer discharge.
Scenario A: Disposal of Pure/Stock Chemical
-
Container: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Storage: Store in the Acid Cabinet , specifically within a secondary containment tray dedicated to halogenated acids. Do not store with nitric acid (oxidizer).
Scenario B: Disposal of Reaction Mixtures
If the acid is part of a reaction mixture (e.g., dissolved in DCM or Ethyl Acetate):
-
Segregation is Key: If the solvent is halogenated (e.g., Dichloromethane), the entire mixture is Halogenated Waste .
-
Cross-Contamination: If the solvent is non-halogenated (e.g., Methanol), adding this acid converts the entire volume into "Halogenated Waste" for pricing/incineration purposes.
-
pH Adjustment: If the waste solution is extremely acidic (pH < 2), it is best practice to adjust the pH to 4–9 using a dilute base (Sodium Bicarbonate) before placing it in the waste drum to prevent drum corrosion or off-gassing, provided the reaction is not violent.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for disposing of (S)-2-Chloro-3-methylbutyric acid.
Figure 1: Decision tree for classifying and segregating (S)-2-Chloro-3-methylbutyric acid waste.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent surface corrosion and vapor inhalation.
PPE Requirements[8][11][12][13][14][15]
-
Gloves: Nitrile (Double gloved) or Viton (Best). Latex is insufficient.
-
Eye Protection: Chemical splash goggles (Face shield recommended for spills > 100mL).
-
Respiratory: If outside a fume hood, use a respirator with Organic Vapor/Acid Gas cartridges.
Step-by-Step Cleanup Protocol
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
Ventilate: Open windows or maximize fume hood draw if safe to do so.
-
Neutralize:
-
Do not use water initially (may spread the acid).
-
Cover the spill with a Dry Neutralizer (Sodium Bicarbonate/Soda Ash or a commercial Acid Spill Kit).
-
Wait for the fizzing (CO2 evolution) to cease.
-
-
Absorb: Once neutralized (pH test paper shows pH 6-8), absorb the slush with an inert material like vermiculite or dry sand. Avoid sawdust (combustible reaction with strong acids/oxidizers).
-
Collect: Scoop into a heavy-duty plastic bag or wide-mouth jar.
-
Label: "Debris from Acid Spill - Contains Halogenated Organics."[3][5]
Scientific Rationale & Compatibility
Why Segregation Matters
Laboratories often pay for waste disposal by volume and type.[6]
-
Halogenated Waste requires high-temperature incineration (>1100°C) with specific scrubbers to capture acidic gases (HCl) and prevent dioxin formation.
-
Non-Halogenated Waste (fuels blending) is often cheaper.
-
The Trap: Adding even 1% (S)-2-Chloro-3-methylbutyric acid to a 20L drum of Ethanol makes the entire drum Halogenated Waste, tripling disposal costs. Always segregate small quantities of this acid into a dedicated "Halogenated" satellite container.
Incompatibilities
-
Bases: Exothermic reaction. Violent boiling may occur if mixed rapidly with concentrated NaOH/KOH.
-
Oxidizers: Reaction with strong oxidizers can release toxic chlorine gas (
) or HCl vapors.
References
-
PubChem. "(2S)-2-Chloro-3-methylbutanoic acid | C5H9ClO2 | CID 5324925."[1][10] National Library of Medicine. [Link]
-
Temple University Environmental Health & Radiation Safety. "Halogenated Solvents in Laboratories." [Link]
-
EPFL (École Polytechnique Fédérale de Lausanne). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." [Link]
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- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
